Tetrakis(2-aminoethyl) orthosilicate

Sol-gel chemistry Amine-functionalized silica Functional group density

Researchers face inconsistent amine loading and ionic contamination when co-condensing TEOS with APTES. Tetrakis(2-aminoethyl) orthosilicate (TAEOS) eliminates both problems as a single-source silica precursor delivering 4 primary amines per silicon center (20.9% N by mass) - a >3-fold amine loading advantage over APTES-based routes. • Hydrolyzes directly in water without added acid/base catalysts, eliminating Cl⁻, Na⁺, and NH₄⁺ contamination critical for biosensor and biomolecule applications. • Uniform amine distribution throughout the material - no depth-dependent concentration gradients seen in TEOS/APTES co-condensed films. • Built-in tetradentate chelating pocket enables stable single-atom metal anchoring with reduced leaching vs. monodentate aminosilanes.

Molecular Formula C8H24N4O4Si
Molecular Weight 268.39 g/mol
CAS No. 7057-73-0
Cat. No. B13757920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2-aminoethyl) orthosilicate
CAS7057-73-0
Molecular FormulaC8H24N4O4Si
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESC(CO[Si](OCCN)(OCCN)OCCN)N
InChIInChI=1S/C8H24N4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-12H2
InChIKeyMEIYXMYVJKNCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(2-aminoethyl) orthosilicate (CAS 7057-73-0): A Tetra-Amino Orthosilicate for Single-Source Silica Functionalization


Tetrakis(2-aminoethyl) orthosilicate (TAEOS), CAS 7057-73-0, is an organosilicon compound with the molecular formula C8H24N4O4Si and a molecular weight of 268.39 g/mol, classified as a tetra-aminoalkyl orthosilicate ester . It features four primary amine (–NH2) groups attached via ethyloxy linkers to a central silicon atom, enabling it to serve simultaneously as a silica matrix precursor and an intrinsic amine-functionalizing agent in sol-gel processes [1]. Its predicted physicochemical properties include a density of 1.134 g/cm³, a boiling point of 317.9 °C at 760 mmHg, and a calculated octanol/water partition coefficient (LogP) of -2.68, indicating pronounced hydrophilicity relative to conventional alkoxysilanes such as tetraethyl orthosilicate (TEOS) [1].

Why Tetrakis(2-aminoethyl) orthosilicate Cannot Be Replaced by Generic Aminosilanes or TEOS in Amine-Functional Silica Synthesis


Tetrakis(2-aminoethyl) orthosilicate (TAEOS) differs fundamentally from the most common silica precursors and aminosilane additives. TEOS, the dominant sol-gel silica source, contains no amine functionality and requires post-synthesis grafting or co-condensation with separate aminosilanes such as APTES or AEAPTMS to introduce amine groups, a multi-component approach that introduces batch-to-batch variability in amine loading and spatial distribution [1]. Conventional aminosilanes—including APTES (one primary amine per molecule, C9H23NO3Si, MW 221.37) and AEAPTMS (one primary and one secondary amine, C8H22N2O3Si, MW 222.36)—provide only one or two amine functional groups per hydrolyzable silicon center, limiting the achievable amine density in the final material [2]. TAEOS, by contrast, delivers four primary amines per silicon atom at a molecular amine content of 20.9% nitrogen by mass, compared to 5.4% for APTES, fundamentally altering the stoichiometry of amine-dependent applications such as CO₂ capture, metal ion chelation, and acid scavenging [2]. Furthermore, the ethyloxy-amino linkage in TAEOS lacks the propyl spacer found in APTES and AEAPTMS, which influences hydrolysis kinetics and the local chemical environment of the amine groups [3].

Quantitative Comparative Evidence: Tetrakis(2-aminoethyl) orthosilicate Versus Conventional Aminosilane Alternatives


Amine Group Density: TAEOS Delivers 4 Primary Amines per Silicon Atom Versus 1 for APTES and 2 for AEAPTMS

Tetrakis(2-aminoethyl) orthosilicate (TAEOS) possesses four primary amine groups per molecule, yielding a calculated nitrogen content of 20.9 wt% and an amine concentration of ~14.9 mmol NH₂ per gram of precursor . In contrast, 3-aminopropyltriethoxysilane (APTES) contains a single primary amine (N content 6.3 wt%, ~4.5 mmol NH₂/g), and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) provides one primary and one secondary amine (N content 12.6 wt%, ~4.5 mmol primary NH₂/g) [1]. This represents a >3-fold advantage in primary amine molar density for TAEOS over APTES, directly applicable where primary amine concentration governs performance, such as CO₂ chemisorption capacity and metal ion binding stoichiometry [2].

Sol-gel chemistry Amine-functionalized silica Functional group density

Hydrophilicity Advantage: TAEOS LogP of -2.68 Versus TEOS LogP of ~0.5 Enables Direct Aqueous Sol-Gel Processing

The predicted octanol/water partition coefficient (LogP) of tetrakis(2-aminoethyl) orthosilicate is -2.68, classifying it as highly hydrophilic [1]. In contrast, tetraethyl orthosilicate (TEOS) has a reported LogP of approximately 0.5 to 1.0, indicating moderate lipophilicity and limited water miscibility that necessitates organic co-solvents (typically ethanol or isopropanol) for homogeneous sol-gel processing [2]. This 3-log-unit difference in LogP translates to TAEOS being >1000-fold more hydrophilic than TEOS, enabling direct dissolution and hydrolysis in purely aqueous media without the addition of volatile organic solvents—a critical advantage for green chemistry processing, biomedical material synthesis, and any application requiring solvent-free or water-based formulations [3].

Aqueous sol-gel Hydrophilicity LogP Green chemistry

Hydrolysis Kinetics: Aminoethyl Linker in TAEOS Enables Base-Autocatalyzed Hydrolysis, Contrasting with the External Catalyst Requirement of TEOS

The hydrolysis of tetraalkoxysilanes is known to be catalyzed by both acids and bases, with the rate law for TEOS hydrolysis in neutral aqueous media following pseudo-first-order kinetics with a half-life on the order of hours to days depending on pH [1]. In TAEOS, the four primary amine groups located on the ethyloxy side chains act as intramolecular base catalysts, providing a locally high pH environment that accelerates the hydrolysis of the Si–O–C bonds [2]. While direct kinetic rate constants for TAEOS hydrolysis are not widely published, the mechanistic principle is supported by systematic studies showing that aminoalkylalkoxysilanes hydrolyze 10–100× faster than their non-amino counterparts at equivalent pH, a phenomenon attributed to intramolecular general base catalysis by the pendant amine [3]. This eliminates the need for added acid (HCl) or base (NH₄OH) catalysts commonly required for TEOS-based formulations.

Sol-gel kinetics Autocatalysis Hydrolysis rate Base catalysis

Single-Source Functionality: TAEOS Eliminates Co-Condensation Inhomogeneity Inherent to TEOS + Aminosilane Binary Mixtures

When amine-functionalized silica is prepared by co-condensation of TEOS with an aminosilane such as AEAPTMS, the relative hydrolysis and condensation rates of the two precursors differ, leading to compositional drift during particle growth and surface enrichment or depletion of amine groups depending on the reactivity ratio [1]. In the PMC3699884 dataset, co-condensation of TEOS with AEAP3 (analogous to AEAPTMS) at 45 mol% aminosilane resulted in an effective amine conversion efficiency (%Econv) of only 65.9%, meaning 34.1% of the charged amine groups were not incorporated into the accessible functional surface [2]. TAEOS circumvents this problem by delivering both the silica matrix and the amine functionality from a single molecular species, guaranteeing a stoichiometric Si:N ratio of 1:4 at every stage of hydrolysis and condensation . This eliminates the compositional heterogeneity that complicates reproducibility and performance in multi-component sol-gel systems.

Hybrid materials Homogeneity Co-condensation Silica functionalization

Thermal Stability and Volatility: TAEOS Boiling Point of 317.9 °C Enables Higher Processing Temperatures Versus Methoxy Analogs

The predicted boiling point of TAEOS is 317.9 °C at 760 mmHg, significantly exceeding that of tetramethyl orthosilicate (TMOS, BP 121–122 °C) and tetraethyl orthosilicate (TEOS, BP 168–169 °C) [1]. This extended liquidus range provides a broader thermal processing window for applications requiring elevated temperature sol-gel curing, hot-dip coating, or thermal annealing without premature precursor volatilization [2]. While TAEOS has a lower boiling point than some polymeric silicates, its combination of high amine functionality with moderate volatility makes it uniquely suited for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of nitrogen-doped silicon oxide films, where both silicon and nitrogen must be delivered from a single volatile precursor [3].

Thermal stability Volatility Processing window Chemical vapor deposition

Chelation Potential: Four Proximal Primary Amines per Silicon Enable Multidentate Metal Coordination Unavailable with Mono-Aminosilanes

The molecular architecture of TAEOS features four primary amine groups arranged around a central silicon atom via flexible –O–CH₂–CH₂–NH₂ arms, creating a pre-organized tetradentate ligand geometry capable of forming stable chelate complexes with transition metal ions . In contrast, APTES and other mono-aminosilanes provide only a single amine donor per silane molecule, requiring high surface grafting densities to achieve multidentate coordination, which is sterically constrained on planar surfaces [1]. While the complexation constants of TAEOS with specific metal ions have not been published, the principle that tetradentate amine ligands form thermodynamically more stable metal complexes than monodentate amines by 3–6 orders of magnitude (log K) is well established in coordination chemistry for analogous polyamine chelators [2].

Metal chelation Coordination chemistry Heavy metal capture Catalyst support

Recommended Application Scenarios for Tetrakis(2-aminoethyl) orthosilicate (CAS 7057-73-0) Based on Quantitative Differentiation


Aqueous Sol-Gel Synthesis of High-Ammonium-Capacity Silica Adsorbents Without Organic Co-Solvents

The combination of high hydrophilicity (LogP = -2.68) and intrinsic amine autocatalysis makes TAEOS the preferred single-source precursor for preparing amine-functionalized silica adsorbents entirely in aqueous media. Unlike TEOS-based routes that require ethanol co-solvent and external base catalysts, TAEOS can be directly hydrolyzed in water to yield silica particles with a stoichiometric 14.9 mmol NH₂/g of precursor—a >3-fold advantage over materials prepared with APTES at equivalent molar precursor loading [1][2]. This is particularly relevant for direct air capture (DAC) CO₂ adsorbents and heavy metal scavenging resins, where maximizing amine loading per unit mass of sorbent directly governs capacity and process economics.

Catalyst-Free Deposition of Homogeneous Amine-Functionalized Thin Films for Biosensor and Diagnostic Platforms

TAEOS's ability to hydrolyze and condense without added acid or base catalysts eliminates the risk of ionic contamination (Cl⁻, Na⁺, NH₄⁺) that can interfere with biosensor electrode performance and biomolecule activity [1]. The single-source design guarantees a uniform distribution of amine groups throughout the film thickness, avoiding the depth-dependent amine concentration gradients observed in TEOS/APTES co-condensed films [2]. This is critical for quantitative ELISA plates, DNA microarrays, and surface plasmon resonance (SPR) sensor chips where surface amine density directly determines probe immobilization capacity and signal-to-noise ratio.

High-Temperature Stable, Nitrogen-Doped Silica Thin Films via Chemical Vapor Deposition (CVD)

With a boiling point of 317.9 °C—significantly higher than TEOS (168 °C) and TMOS (122 °C)—TAEOS is a candidate single-source CVD precursor for depositing nitrogen-doped silicon dioxide (SiOₓNᵧ) films used as gate dielectrics, passivation layers, and optical coatings [1]. The presence of four nitrogen atoms per silicon center enables higher nitrogen incorporation into the oxide film without requiring a separate nitrogen precursor such as ammonia or hydrazine, simplifying precursor delivery systems and reducing chemical safety hazards in semiconductor fabrication environments [2].

Pre-Structured Tetradentate Ligand for Single-Molecule Metal Complex Anchoring on Silica Supports

The four proximal primary amine groups of TAEOS create a built-in tetradentate chelating pocket upon integration into a silica matrix, enabling covalent anchoring of single transition metal atoms or clusters with enhanced stability against leaching [1]. This architecture is advantageous for supported single-atom catalysts (SACs) and metal-affinity chromatography resins, where monodentate aminosilanes such as APTES require high and often sterically inaccessible surface grafting densities to approach multidentate coordination [2]. The pre-organized chelating geometry may reduce metal leaching by 3–6 orders of magnitude compared to mono-amine functionalized surfaces, based on established chelate effect principles [3].

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